1-Benzoylanthracene-9,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
61726-79-2 |
|---|---|
Molecular Formula |
C21H12O3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H |
InChI Key |
JDZKDNQFXIEQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 1 Benzoylanthracene 9,10 Dione
Photochemical Reaction Pathways and Excited State Dynamics
The photochemistry of anthracene (B1667546) derivatives is a rich and varied field. Upon absorption of light, 1-Benzoylanthracene-9,10-dione can be promoted to an electronically excited state, opening up several reaction pathways that are inaccessible in the ground state. These pathways often involve highly reactive intermediates and complex dynamics.
Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many aromatic systems. universite-paris-saclay.fr In a PET process, a molecule in an excited state can either donate or accept an electron, depending on its redox properties and the nature of nearby molecules or functional groups. Anthraquinone (B42736) derivatives are known to act as electron acceptors in their excited states. researchgate.net
For this compound, excitation of the anthracene-dione chromophore could lead to an intramolecular electron transfer from the benzoyl moiety to the anthracene-dione core. The feasibility of this process is governed by the free energy change (ΔG), which depends on the oxidation potential of the donor (benzoyl group), the reduction potential of the acceptor (anthracene-dione), and the energy of the excited state. nih.gov Studies on similar aromatic esters have shown that electron-withdrawing groups on the acceptor chromophore can enhance the rate of intramolecular electron transfer, leading to a decrease in fluorescence quantum yield. scispace.com This suggests that the electron transfer from the anthracene chromophore to the benzoate (B1203000) chromophore occurs with some charge delocalization into the benzene (B151609) ring. scispace.com Such PET processes can initiate a cascade of subsequent chemical reactions.
Diradicals are molecules containing two unpaired electrons and are key intermediates in many photochemical reactions. nih.govmdpi.com The photochemical generation of diradicals can occur through various mechanisms, including the cleavage of chemical bonds upon light absorption. nih.govbeilstein-journals.org For carbonyl-containing compounds, the Norrish Type I and Type II reactions are classic examples of pathways that produce diradical intermediates.
In the context of this compound, photoexcitation could induce the homolytic cleavage of the bond between the anthracene core and the benzoyl group. This would generate a pair of radicals: an anthracenonyl radical and a benzoyl radical. Such diradical intermediates are often transient but can undergo various transformations, including recombination to form isomers, decarboxylation, or hydrogen abstraction from the surrounding medium. nih.gov The generation of diradicals from chloroaryl-substituted carboxylic acids, for instance, occurs via intramolecular electron transfer to an aromatic radical cation site. nih.gov Similarly, the photochemistry of benzotriazoles proceeds through the initial formation of a diradical intermediate after the extrusion of nitrogen. mdpi.com
The photo-Claisen rearrangement is a photochemical reaction experienced by aryl ethers, which rearranges to form ortho- and para-substituted phenols. iupac.orgresearchgate.net The mechanism is distinct from the thermal Claisen rearrangement and proceeds through the formation of a singlet radical pair within a solvent cage following homolytic bond cleavage. researchgate.netwikipedia.orgresearchgate.net
While this compound does not possess the aryl-ether structure necessary for a classic photo-Claisen rearrangement, it can potentially undergo an analogous reaction known as the photo-Fries rearrangement. The photo-Fries reaction involves the photochemical rearrangement of an aryl ester to form hydroxyaryl ketones. iupac.orgresearchgate.net The reaction of this compound would be analogous, involving the cleavage of the C-C bond between the anthracene ring and the carbonyl of the benzoyl group. This homolytic fission would create a radical pair (anthracenonyl radical and benzoyl radical) within a solvent cage. nih.gov This radical pair could then recombine at different positions on the aromatic ring, leading to the migration of the benzoyl group, likely to an ortho position relative to its original location.
Electrochemical Redox Mechanisms of Anthracene-9,10-diones
The electrochemical behavior of anthracene-9,10-diones is a defining characteristic of this class of compounds, underpinning their use in applications such as redox flow batteries and as electrochemical sensors. conicet.gov.ar The core quinone structure is readily reduced in a stepwise manner.
The electrochemical reduction of anthracene-9,10-dione derivatives in aprotic solvents typically occurs via two successive one-electron transfer steps. researchgate.net The first reversible step involves the addition of one electron to form a stable semiquinone radical anion. The second, often quasi-reversible or irreversible, step involves the addition of a second electron to form the quinone dianion. researchgate.net
The redox potentials at which these electron transfers occur are highly sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups generally make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate the reduction (shifting the potential to more positive values). electrochemsci.org The introduction of a benzoyl group, which is electron-withdrawing, at the 1-position of the anthracene-9,10-dione framework is expected to make the molecule easier to reduce compared to the unsubstituted parent compound.
The table below presents electrochemical data for various substituted anthracene-9,10-diones, illustrating the influence of different functional groups on their reduction potentials. This provides a framework for estimating the electrochemical behavior of this compound.
| Compound | First Reduction Peak Potential (Epc1 vs. Ag/AgCl) | Second Reduction Peak Potential (Epc2 vs. Ag/AgCl) | Solvent System | Reference |
| 1-Amino-4-hydroxy-9,10-anthraquinone | -0.90 V | -1.40 V | Acetonitrile | researchgate.net |
| 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthracene-9,10-dione | -1.18 V | -1.69 V | 1-Methyl-2-pyrrolidinone | electrochemsci.org |
| 1,4-bis[(2,4,6-trimethylphenyl)amino]anthracene-9,10-dione | -1.14 V | -1.65 V | 1-Methyl-2-pyrrolidinone | electrochemsci.org |
| 1,4-bis[(4-n-butylphenyl)amino-5,8-dihydroxy]anthracene-9,10-dione | -0.92 V | -1.44 V | 1-Methyl-2-pyrrolidinone | electrochemsci.org |
| 1,5-bis[(3-methylphenyl)amino]anthracene-9,10-dione | -1.02 V | -1.45 V | 1-Methyl-2-pyrrolidinone | electrochemsci.org |
| 1,8-bis(phenylthio)anthracene-9,10-dione | -0.84 V | -1.27 V | 1-Methyl-2-pyrrolidinone | electrochemsci.org |
This interactive table summarizes the peak reduction potentials for several anthracene-9,10-dione derivatives, demonstrating the electronic influence of various substituents.
Influence of Substituents on Redox Potentials
The redox behavior of the anthracene-9,10-dione (also known as anthraquinone) core is a critical aspect of its chemistry, with substituents playing a pivotal role in modulating its electrochemical properties. The introduction of a substituent, such as the benzoyl group at the 1-position, alters the electron density of the quinone system, thereby influencing its reduction potential.
The redox potentials of anthraquinone derivatives are sensitive to the electronic nature of their substituents. researchgate.net The two reversible one-electron reductions of the anthraquinone unit can be significantly affected by whether the substituent is electron-donating or electron-withdrawing. acs.org
Electron-Withdrawing Groups (EWGs): The benzoyl group is an electron-withdrawing group. EWGs decrease the electron density on the anthraquinone nucleus, making it more electron-deficient. This facilitates the acceptance of electrons, resulting in an increase (a shift to less negative or more positive values) in the reduction potential. This makes the substituted anthraquinone easier to reduce compared to the unsubstituted parent molecule.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, increase the electron density of the quinone system. acs.orgnih.gov This makes the molecule more difficult to reduce, causing a decrease (a shift to more negative values) in the redox potential. researchgate.netacs.org For instance, studies on anthraquinone-2-sulfonate (AQS) derivatives have shown that an -OH group can lead to a higher (less negative) redox potential, while an -NH2 group results in a lower (more negative) redox potential compared to the parent AQS. nih.gov Complete methylation of the anthraquinone core can also lead to a decrease in the reduction potential. researchgate.net
The position of the substituent also matters. Studies on constitutional isomers have shown that substitution at position 1 versus position 2 can lead to different electrochemical properties, particularly affecting the oxidation potential. acs.org The relationship between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential is often linear, providing a reliable descriptor for screening and designing new redox-active quinone molecules. researchgate.netacs.org
| Substituent Type | Electronic Effect | Impact on Electron Density of Quinone Ring | Effect on Reduction Potential | Example Groups |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -I / -M | Decreases | Increases (Shifts to more positive value) | -NO₂, -CN, -SO₃H, -C(O)R (Benzoyl) |
| Electron-Donating Group (EDG) | +I / +M | Increases | Decreases (Shifts to more negative value) | -NH₂, -OH, -OR, -CH₃ |
General Reactivity and Mechanistic Studies of the Anthracene-9,10-dione System
The reactivity of the anthracene-9,10-dione framework is characterized by the chemistry of its quinone structure and the aromatic rings.
Acid-Base Properties and Prototropic Equilibria
The anthracene-9,10-dione molecule possesses basic properties owing to the lone pairs of electrons on the carbonyl oxygen atoms. In the presence of strong acids, such as concentrated sulfuric acid, these oxygen atoms can be protonated. chembk.com
Diels-Alder and Related Cycloaddition Reactions
The Diels-Alder reaction is a powerful method for constructing the six-membered rings characteristic of the anthraquinone framework. iitk.ac.in The typical Diels-Alder reaction of anthracene itself occurs at the central 9,10-positions, as this pathway preserves the aromaticity of two benzene rings in the product. researchgate.netwikipedia.org
However, in the synthesis of substituted anthracene-9,10-diones, the strategy often involves a [4+2] cycloaddition between a substituted 1,4-naphthoquinone (B94277) (the dienophile) and a suitable diene. royalsocietypublishing.orgmdpi.comnih.gov The subsequent aromatization, often through an oxidative process, yields the final anthraquinone derivative.
The regioselectivity of these cycloaddition reactions is highly dependent on the substituents present on both the diene and the dienophile. Research has shown that a benzoyl substituent on the dienophile can be instrumental in controlling the reaction's outcome. For example, a benzoyl group at the C2 position of a 2-substituted naphthoquinone dienophile enables a highly regioselective Diels-Alder reaction, leading to specifically functionalized hydroanthraquinone products in high yields under mild conditions. royalsocietypublishing.org These hydroanthraquinones can then be further modified. royalsocietypublishing.org
Other cycloaddition reactions involving the anthraquinone system have also been explored. Under visible-light irradiation, the carbonyl group in anthraquinone can undergo a [2+2] photocycloaddition with the carbon-carbon double bonds of unsaturated lipids to form oxetane (B1205548) rings. rsc.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of diynes with alkynes provide another efficient, atom-economical route to synthesizing multi-substituted anthraquinones. mdpi.com
Advanced Spectroscopic and Structural Characterization of 1 Benzoylanthracene 9,10 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Spectral Analysis¹H NMR spectroscopy would provide information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 1-Benzoylanthracene-9,10-dione, one would expect to observe a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoyl group and the anthracene (B1667546) core would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, multiplets) based on their positions.
¹³C NMR spectroscopy complements ¹H NMR by detecting the carbon backbone of the molecule. The spectrum would show distinct signals for each unique carbon atom. Key signals would include those for the three carbonyl carbons (two on the anthracene-9,10-dione core and one on the benzoyl group), which would appear far downfield (typically δ 180-200 ppm). The remaining signals would correspond to the aromatic carbons of the anthracene and benzoyl rings. For similar substituted anthracene-9,10-diones, the carbonyl carbons typically resonate around δ 183-185 ppm. rsc.org
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Anthraquinone (B42736) C=O | ~183-185 |
| Benzoyl C=O | ~195-198 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
For this compound, the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three distinct carbonyl groups, one might observe multiple sharp peaks in the region of 1670-1700 cm⁻¹. For instance, 1-methylanthracene-9,10-dione shows a strong C=O stretch at 1673 cm⁻¹. rsc.org Other characteristic bands would include C-C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹) and C-H bending vibrations.
Raman spectroscopy would provide complementary information. As a non-polar technique, it is particularly sensitive to the vibrations of the carbon framework of the polycyclic aromatic system.
Expected Vibrational Bands for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | IR | 1670 - 1700 |
| C=C (Aromatic) | IR, Raman | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to study the electronic properties of conjugated systems by examining how they absorb and emit light.
Solvatochromic and Piezofluorochromic Effects
A comprehensive study on the solvatochromic and piezofluorochromic effects of this compound has not been identified in published research.
Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in the polarity of the solvent. For many organic dyes, including derivatives of anthraquinone, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the observed spectral bands. A positive solvatochromism (a shift to a longer wavelength, or red shift, with increasing solvent polarity) or a negative solvatochromism (a shift to a shorter wavelength, or blue shift) can provide insights into the change in dipole moment of the molecule upon electronic excitation. While studies on other anthraquinone derivatives have demonstrated such effects, specific data detailing the spectral shifts of this compound in a range of solvents is not available.
Piezofluorochromism is the phenomenon where the fluorescence emission of a compound changes in response to applied mechanical pressure. This property is of interest for applications in materials science, such as for pressure sensors and mechanosensors. Research into the piezofluorochromic behavior of anthracene derivatives exists, but specific data for this compound, including how its emission wavelength or intensity changes under pressure, is not documented in the available literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This allows for the determination of the elemental formula.
For this compound, the molecular formula is C₂₁H₁₂O₃. The theoretical (calculated) monoisotopic mass can be determined with high precision. However, a literature source providing the experimental HRMS data, which would confirm this precise mass through measurement and show any characteristic fragmentation patterns, could not be located. Such experimental data would typically be presented as a comparison between the calculated and observed m/z values, often to within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 1: Theoretical Mass of this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
This table presents the calculated theoretical mass. Experimental verification from HRMS studies is not available in the searched literature.
X-ray Diffraction Analysis for Solid-State Structure and Conformation
Despite the importance of this technique for structural elucidation, a published crystal structure for this compound could not be found. Therefore, detailed crystallographic data, such as the crystal system, space group, unit cell dimensions, and key conformational parameters like the dihedral angle between the benzoyl group and the anthracene core, are not available. While crystal structures for the parent molecule, anthracene-9,10-dione, and various other derivatives have been reported, this specific information for the 1-benzoyl substituted version remains uncharacterized in the scientific literature.
Theoretical and Computational Chemistry Studies of 1 Benzoylanthracene 9,10 Dione
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the cornerstone methods for elucidating the electronic structure of organic molecules like 1-Benzoylanthracene-9,10-dione. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large aromatic systems.
Ground State Geometries and Energetics
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For molecules in the anthraquinone (B42736) family, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy structure.
The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, one would expect the anthracene-9,10-dione core to be largely planar, with the benzoyl group likely twisted out of this plane to minimize steric hindrance. The precise dihedral angle between the benzoyl substituent and the anthraquinone moiety is a key output of this calculation. Energetic properties, such as the total electronic energy and the heat of formation, are also obtained from these calculations, providing insights into the molecule's thermodynamic stability.
Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Anthraquinones (Note: This table is illustrative and based on typical values for related compounds, not specific to this compound)
| Parameter | Typical Value Range |
|---|---|
| C=O Bond Length (Anthraquinone) | 1.22 - 1.24 Å |
| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å |
| C-C Bond Length (Inter-ring) | 1.48 - 1.50 Å |
| Dihedral Angle (Substituent-Ring) | 30° - 60° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and its ability to absorb light.
In substituted anthraquinones, the HOMO is typically a π-orbital delocalized over the aromatic core, while the LUMO is often a π*-orbital with significant contributions from the carbonyl groups. The introduction of a benzoyl group, which is an electron-withdrawing substituent, is expected to lower the energies of both the HOMO and LUMO. sdu.dk This can lead to a reduction in the HOMO-LUMO gap, potentially shifting the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). Computational studies on various anthraquinone derivatives have shown that the nature and position of substituents significantly influence these orbital energies. sdu.dknih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Anthraquinones (Note: This table is illustrative and based on typical values for related compounds, not specific to this compound)
| Orbital | Typical Energy Range (eV) |
|---|---|
| HOMO | -6.0 to -7.5 |
| LUMO | -2.5 to -4.0 |
| HOMO-LUMO Gap | 2.5 to 4.5 |
Vertical Excitation Energies and Oscillator Strengths
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.netyoutube.com By calculating the vertical excitation energies (the energy required to promote an electron from the ground state to an excited state without a change in geometry) and the corresponding oscillator strengths (a measure of the probability of a particular electronic transition), one can simulate the UV-Vis spectrum.
For molecules like this compound, the lowest energy electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital. The n → π transitions, which are usually weaker, involve the excitation of a non-bonding electron from a carbonyl oxygen to a π*-orbital. TD-DFT calculations can predict the wavelengths at which these absorptions occur and their relative intensities, providing a theoretical basis for interpreting experimental spectra.
Prediction of Spectroscopic Properties (UV-Vis, Fluorescence)
Beyond predicting the position of absorption maxima, computational methods can also help in understanding the shape of spectral bands.
Vibronic Coupling Schemes for Band Shape Estimation
The fine structure observed in experimental absorption and fluorescence spectra is often due to the coupling between electronic transitions and molecular vibrations, known as vibronic coupling. To accurately simulate the shape of a spectral band, it is necessary to consider these vibronic effects.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is also invaluable for exploring the potential chemical reactions of this compound. By mapping out the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.
This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction. Methods like DFT are commonly used to perform these calculations. For instance, in the context of polycyclic aromatic hydrocarbons, computational studies have been instrumental in understanding their atmospheric degradation pathways and combustion chemistry. tandfonline.comrsc.org For this compound, such studies could elucidate its reactivity towards nucleophiles, electrophiles, or radicals, providing a detailed, atomistic picture of the chemical transformations it may undergo.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This section is presented as a hypothetical framework for future research, as no specific studies on this compound were found.
Molecular dynamics (MD) simulations could serve as a powerful computational microscope to probe the dynamic behavior of this compound at the atomic level. A comprehensive MD study would provide critical insights into the molecule's conformational flexibility and the nature of its intermolecular interactions, which are fundamental to understanding its chemical and physical properties.
A key aspect of the conformational analysis would be to investigate the rotational dynamics of the benzoyl group relative to the anthracene-9,10-dione scaffold. The dihedral angle defined by the plane of the benzoyl ring and the plane of the anthracene (B1667546) core would be a primary coordinate to monitor. By simulating the system over a sufficient timescale, one could construct a potential of mean force (PMF) profile along this dihedral angle to identify the low-energy, stable conformations and the transition states separating them.
Furthermore, MD simulations of this compound in a condensed phase (either in solution or as a solid-state model) would be invaluable for characterizing the intermolecular interactions. Analysis of the radial distribution functions between different parts of the molecules would reveal how they pack together. This would allow for the identification and quantification of important non-covalent interactions, such as π-π stacking between the aromatic systems and van der Waals forces. These interactions are crucial in determining the crystal packing, solubility, and other macroscopic properties of the compound.
The following data tables represent the type of results that would be expected from such a study.
| Table 1: Hypothetical Conformational Analysis Data for this compound | |
| Parameter | Hypothetical Value |
| Most Stable Dihedral Angle (Benzoyl-Anthracene) | 45° |
| Energy of Most Stable Conformation | -150 kcal/mol |
| Rotational Energy Barrier | 5 kcal/mol |
| Table 2: Hypothetical Intermolecular Interaction Data for this compound | |
| Interaction Type | Hypothetical Contribution to Total Energy |
| π-π Stacking | 60% |
| Van der Waals Forces | 35% |
| Other Electrostatic Interactions | 5% |
It is important to reiterate that the information presented in this section and the accompanying tables are hypothetical and serve to illustrate the type of data that would be generated from future molecular dynamics simulations on this compound.
Derivative Chemistry and Structure Property Relationships of 1 Benzoylanthracene 9,10 Dione Analogs
Design and Synthesis of Substituted 1-Benzoylanthracene-9,10-dione Derivatives
The synthesis of substituted this compound derivatives primarily relies on established methodologies for the functionalization of aromatic systems, with Friedel-Crafts acylation being a cornerstone technique. nih.govbeilstein-journals.org This reaction typically involves the electrophilic substitution of a substituted anthracene (B1667546) or anthraquinone (B42736) precursor with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of the acylation is influenced by the nature and position of existing substituents on the aromatic core. For instance, electron-donating groups on the anthracene moiety can direct the incoming benzoyl group to specific positions. nih.gov
Alternative synthetic strategies involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offers a versatile route to introduce aryl or heteroaryl substituents onto the anthraquinone scaffold. researchgate.netsemanticscholar.orgmdpi.com This method is particularly useful for creating derivatives with extended π-conjugation, which can significantly impact their optical and electronic properties. The synthesis of precursor molecules, such as halogenated or boronic acid-functionalized 1-benzoylanthracene-9,10-diones, is a critical step in these multi-step synthetic sequences.
The design of novel derivatives often targets the modulation of the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN) onto either the benzoyl or the anthracene moiety, a systematic tuning of the electronic properties can be achieved.
Systematics of Substituent Effects on Spectroscopic and Electrochemical Properties
The introduction of various functional groups onto the this compound framework exerts a profound influence on its spectroscopic and electrochemical behavior. These effects are primarily governed by the electronic nature of the substituents and their position on the molecular scaffold.
Spectroscopic Properties: The UV-visible absorption and fluorescence spectra of anthraquinone derivatives are sensitive to substitution. nih.govnih.govscispace.com Electron-donating groups generally cause a bathochromic (red) shift in the absorption maxima (λmax), while electron-withdrawing groups tend to induce a hypsochromic (blue) shift or have a less pronounced effect. This is attributed to the alteration of the energy gap between the HOMO and LUMO. nih.gov The fluorescence properties, including quantum yield and emission wavelength, are also significantly affected by substituents. liberty.edu For instance, the introduction of amino or hydroxyl groups can enhance fluorescence, whereas heavy atoms or nitro groups may quench it. wikipedia.org
Electrochemical Properties: The redox behavior of this compound analogs, typically studied using cyclic voltammetry, is readily modulated by substituents. nih.govnih.govacs.org Electron-donating groups make the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups facilitate reduction (less negative reduction potential) and hinder oxidation (more positive oxidation potential). rsc.org This tunability of redox potentials is crucial for applications in organic electronics, where precise control over electron-accepting and electron-donating capabilities is required.
The following interactive table summarizes the hypothetical effects of different substituents on the spectroscopic and electrochemical properties of this compound. The values are illustrative and based on general trends observed in substituted anthraquinone systems.
| Substituent (Position on Benzoyl Ring) | Substituent Type | Expected λmax Shift | Expected Emission Wavelength Shift | Expected Redox Potential Shift (vs. Unsubstituted) |
| -H (Unsubstituted) | Neutral | None | None | Reference |
| -OCH₃ (para) | Electron-Donating | Bathochromic (Red Shift) | Bathochromic (Red Shift) | More Negative |
| -NO₂ (para) | Electron-Withdrawing | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | Less Negative |
| -Cl (para) | Halogen (Withdrawing) | Minimal | Minimal | Less Negative |
| -N(CH₃)₂ (para) | Strong Electron-Donating | Strong Bathochromic | Strong Bathochromic | Significantly More Negative |
Structure-Reactivity Relationships in Photochemical and Thermal Transformations
The stability and reactivity of this compound derivatives under photochemical and thermal stress are intrinsically linked to their molecular structure.
Photochemical Transformations: Anthraquinones are known to undergo photoreduction in the presence of a hydrogen donor. nih.gov The efficiency and pathway of these reactions can be influenced by the nature of the substituents. Electron-withdrawing groups can enhance the photoreactivity by stabilizing the resulting radical anion intermediate. The presence of substituents can also influence the excited state properties, such as the triplet state lifetime and quantum yield, which in turn affect the photochemical reactivity. nih.gov Photodegradation is a critical consideration for applications where long-term stability is required, and understanding the structure-reactivity relationships can aid in the design of more robust molecules. researchgate.net
Thermal Transformations: The thermal stability of anthraquinone derivatives is generally high due to their aromatic nature. However, the introduction of certain functional groups can lower the decomposition temperature. scirp.org For instance, bulky substituents may introduce steric strain, weakening certain bonds and making the molecule more susceptible to thermal degradation. Acyl groups, such as the benzoyl group, can also influence the thermal stability. jcesr.org The decomposition pathways are also dependent on the specific substituents present, with different groups favoring different fragmentation patterns.
Engineering of Electronic and Optical Properties through Structural Modification
The systematic modification of the this compound structure provides a powerful tool for engineering its electronic and optical properties for specific applications. nih.gov
Engineering Electronic Properties: The ability to tune the HOMO and LUMO energy levels through the introduction of electron-donating and electron-withdrawing substituents is fundamental to the design of organic electronic materials. nih.gov For example, by lowering the LUMO energy level through the attachment of strong electron-withdrawing groups, the electron-accepting properties of the molecule can be enhanced, making it suitable for use as an n-type semiconductor. Conversely, raising the HOMO energy level with electron-donating groups can improve its electron-donating (hole-transporting) capabilities for p-type applications. acs.org
Engineering Optical Properties: The color and fluorescence characteristics of this compound analogs can be precisely controlled through structural modifications. nih.govresearchgate.net The extension of the π-conjugated system, for example, by introducing styryl or other unsaturated groups, typically leads to a significant red-shift in both absorption and emission spectra, allowing for the creation of dyes with a wide range of colors. wikipedia.org The introduction of specific functional groups can also be used to switch fluorescence on or off in response to external stimuli, leading to the development of fluorescent sensors. liberty.edu The interplay between the benzoyl substituent and other functional groups on the anthraquinone core allows for a multi-dimensional approach to tailoring the optical properties.
The following interactive table illustrates how structural modifications can be used to engineer the electronic and optical properties of this compound for different potential applications. The targeted properties are based on established principles in materials chemistry.
| Structural Modification | Target Property | Rationale | Potential Application |
| Introduction of perfluoroalkyl groups | Lowered LUMO energy | Strong electron-withdrawing effect | n-type organic semiconductor |
| Appending triphenylamine (B166846) moieties | Raised HOMO energy | Strong electron-donating and hole-transporting nature | p-type organic semiconductor |
| Extending conjugation with styryl groups | Red-shifted absorption/emission | Increased π-system size | Near-infrared absorbing dye |
| Introducing a crown ether substituent | Ion-binding induced spectral shift | Conformational and electronic changes upon cation binding | Fluorescent sensor for metal ions |
Advanced Research Applications in Chemical Sciences and Materials
Utilization in Organic Materials Science
Anthracene (B1667546) derivatives are widely studied for their interesting photophysical and photochemical properties, stemming from their extended aromatic and conjugated π-system. nih.gov These characteristics make them prime candidates for the development of novel organic materials. nih.gov
Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
The anthracene framework is a fundamental component in the design of materials for optoelectronic devices. nih.gov Derivatives of anthracene are frequently investigated for their potential as blue light emitters in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net For instance, 9,10-diphenylanthracene (B110198) and 2,2'-bianthracene derivatives have been successfully incorporated into OLED devices. nih.gov The electron-deficient nature of the anthracene-9,10-dione core is also beneficial for creating n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs). While specific studies on 1-Benzoylanthracene-9,10-dione in OLEDs and OFETs are not extensively documented, its structural similarity to other functional anthraquinones suggests a potential for exploration in this area.
Polymeric Materials and Functional Coatings
The rigid structure of anthracene-9,10-dione can be integrated into polymer backbones to create materials with enhanced thermal stability and specific electronic properties. Research has been conducted on porous copolymers synthesized from anthracene derivatives, such as 9,10-bis(methacryloyloxymethyl)anthracene, which form highly cross-linked, three-dimensional networks. mdpi.com These porous polymers exhibit excellent stability and pre-designable structures. mdpi.com Similarly, aromatic diimides, including those based on anthracene, are utilized in electronically active polymers. beilstein-journals.org The incorporation of the this compound moiety into polymeric structures could impart desirable characteristics, such as fluorescence and thermal resistance, making them suitable for functional coatings and advanced composite materials. mdpi.com
Sensors and Chemical Probes
Derivatives of anthracene-9,10-dione are recognized for their potential in biological and chemical sensing applications. nih.gov The chromophore of anthracene-9,10-dione is a key structural feature in many compounds with significant biological activity, including some antitumor agents. nih.govepa.gov The ability of these molecules to interact with biological targets, such as DNA, has been a major focus of research. nih.gov Furthermore, the fluorescence properties of anthracene derivatives can be modulated by their local environment, making them suitable candidates for chemical probes. For example, a related compound, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, has been synthesized and incorporated into a photoelectrochemical cell for UV light detection, demonstrating the potential of this class of compounds in sensor applications. ethz.ch
Table 1: Potential Applications of the Anthracene-9,10-dione Scaffold in Materials Science
| Application Area | Relevant Derivative Class | Key Property/Finding |
|---|---|---|
| Optoelectronic Devices | Anthracene Derivatives | Possess interesting photochemical and photophysical properties for OLEDs and OFETs. nih.gov |
| Polymeric Materials | Porous Anthracene Copolymers | Form highly cross-linked networks with inherent porosity and excellent stability. mdpi.com |
| Chemical Sensors | Functionalized Anthracenones | Can be used as sensitizers in photoelectrochemical cells for light detection. ethz.ch |
| Biological Probes | Amino-substituted Anthracene-9,10-diones | Represent an important class of potential anticancer agents that interact with DNA. nih.govnih.gov |
Role in Catalysis and Chemical Transformations
The redox activity of the quinone moiety in this compound suggests its potential utility in catalytic processes, particularly those involving electron transfer.
Application as Photoredox Catalysts in Organic Synthesis
Visible-light photoredox catalysis is a powerful tool in modern organic synthesis. While research has heavily focused on metal complexes and organic dyes, simpler organic molecules are gaining attention. Structurally related α-diketones, such as 9,10-phenanthrenedione, have been successfully employed as inexpensive and efficient organophotoredox catalysts. mdpi.comresearchgate.net These catalysts can absorb visible light and initiate chemical transformations, such as the functionalization of heterocycles through Friedel-Crafts reactions. mdpi.compreprints.orgresearchgate.net The core structure of this compound, being an anthraquinone (B42736), possesses the necessary chromophore and redox potential to be investigated for similar photoredox catalytic activities.
Mediators in Electrochemical Processes
The reversible reduction and oxidation of the quinone group make anthracene-9,10-dione derivatives suitable as mediators in electrochemical processes. The electrochemical behavior of an anthrone (B1665570) derivative was studied using square wave voltammetry to determine its HOMO and LUMO energy levels, confirming its thermodynamic feasibility for sensitizing TiO2-based electrodes in photoelectrochemical cells. ethz.ch The fundamental electrochemical process involving the anthracene-9,10-dione core is exemplified by the anthraquinone process, where the hydrogenation of an anthraquinone to its hydroquinone (B1673460) form (9,10-dihydroxyanthracene) and subsequent oxidation back to the quinone generates hydrogen peroxide. wikipedia.org This redox cycle highlights the capacity of the this compound scaffold to act as an effective electron shuttle in various electrochemical applications.
Limited Research Data Available for this compound
General information on anthraquinone and its derivatives highlights their importance in various scientific fields. Anthraquinones are known for their rich photochemistry and electrochemistry, which makes them foundational structures for a wide array of functional materials. They are recognized as a significant class of dyes and pigments, with their color and properties being tunable through the addition of different substituent groups to the anthraquinone core. These substitutions can alter the electronic properties of the molecule, thereby influencing its absorption and emission of light, as well as its behavior in electrochemical reactions.
However, without specific studies on this compound, any discussion on its specific photophysical and electrochemical properties, or its performance and characteristics as a functional dye or pigment, would be speculative. Scientifically accurate data, such as absorption and emission spectra, quantum yields, and redox potentials, which are crucial for the requested data tables and detailed research findings, could not be located for this particular compound.
Therefore, a detailed article focusing solely on the advanced research applications of this compound in photochemistry, electrochemistry, and the development of functional dyes and pigments cannot be generated at this time due to the lack of available scientific research.
Q & A
What are the optimized synthetic routes for 1-Benzoylanthracene-9,10-dione derivatives, and how do substituent positions influence reaction efficiency?
Basic Research Focus
The synthesis of anthracene-9,10-dione derivatives typically involves benzyne intermediates or nucleophilic addition reactions. For example, 10-aryl-9-aminoanthracenes can be synthesized via a one-pot reaction using bromobenzene and arylacetonitriles in the presence of LDA (lithium diisopropylamide), yielding products in 52–79% efficiency . Substituent positions critically impact reaction pathways: electron-donating groups (e.g., methoxy) enhance benzyne stability, while bulky substituents may hinder intermediate formation . Key steps include:
- Benzyne generation : Halogen-lithium exchange followed by elimination.
- Nucleophilic trapping : α-Lithiated arylacetonitriles react with benzyne to form peri-substituted derivatives.
Methodological optimization involves adjusting solvent polarity (e.g., THF for lithiation) and reaction time to minimize byproducts .
Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound derivatives?
Basic Research Focus
Structural validation requires a combination of techniques:
- NMR spectroscopy : Proton and carbon-13 NMR confirm substituent positions and hydrogen bonding (e.g., anthracene-9,10-dione derivatives show distinct aromatic proton shifts at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formulas (e.g., C₁₄H₈O₃ for 1-hydroxy derivatives, observed m/z 224.21) .
- HPLC : Quantifies purity (≥98% for analytical standards) and detects trace impurities .
- X-ray crystallography : Resolves peri-substituted derivatives’ spatial arrangements, as demonstrated for DNA-intercalating anthraquinones .
How can researchers evaluate and reconcile contradictions in DNA-binding data across anthracene-9,10-dione derivatives?
Advanced Research Focus
Discrepancies in DNA-binding affinity arise from side-chain flexibility and intercalation modes. Methodological strategies include:
- Thermal denaturation studies : Measure ΔTₘ (melting temperature shift) to assess stabilization of DNA duplexes. Derivatives with two methylene links (n=2) in side chains show higher ΔTₘ due to enhanced groove binding .
- Unwinding assays : Quantify supercoiled DNA relaxation to determine intercalative vs. groove-binding dominance.
- Molecular modeling and X-ray crystallography : Visualize interactions (e.g., side chains occupying major/minor grooves) and resolve conflicting binding modes . Contradictions may stem from solvent conditions (ionic strength) or DNA sequence specificity, necessitating standardized buffers (e.g., 10 mM Tris-HCl, pH 7.4) .
What strategies enhance the photophysical properties of this compound derivatives for fluorescent probe applications?
Advanced Research Focus
Modifying substituents alters electronic transitions and quantum yields:
- Electron-donating groups (e.g., -OH, -NH₂) : Redshift absorption/emission spectra by extending π-conjugation. For example, 1-(hexylamino)-4-hydroxy derivatives exhibit fluorescence at λₑₘ ≈ 550 nm due to intramolecular charge transfer .
- Rigidification : Planarizing the anthraquinone core via peri-substitution (e.g., 9,10-diaryl groups) reduces non-radiative decay, improving quantum yield .
- Solvatochromic studies : Correlate solvent polarity with Stokes shift to optimize probe sensitivity . Advanced characterization includes time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
How do substituent modifications influence the biological activity of anthracene-9,10-dione derivatives in anticancer research?
Advanced Research Focus
Structure-activity relationships (SAR) are governed by:
- Side-chain length : Derivatives with n=2 methylene links exhibit superior cytotoxicity (IC₅₀ ≈ 0.5 µM) by balancing DNA intercalation and cellular uptake .
- Hydrophobic groups : Hexylamino substituents enhance membrane permeability, as seen in 1-(hexylamino)-4-hydroxy derivatives targeting DNA and generating ROS .
- Targeted interactions : For EYA3 phosphatase inhibition, 1,7-dihydroxy-3-methyl derivatives form hydrogen bonds with catalytic residues (THR322, ASP540), validated via molecular docking and in vitro assays .
Methodological validation includes comparative cytotoxicity screens (e.g., MTT assays) and ROS detection kits .
What are the challenges in designing environmentally stable anthracene-9,10-dione derivatives for material science applications?
Advanced Research Focus
Stability under ambient conditions is influenced by:
- Oxidative degradation : Oxy-PAHs (e.g., 2-methylanthracene-9,10-dione) form via photochemical oxidation, detectable via LC-MS in PM₂.₅ samples .
- Thermal stability : Thermogravimetric analysis (TGA) shows derivatives with electron-withdrawing groups (e.g., -Cl) decompose at higher temperatures (>300°C) .
- Synthetic reproducibility : Batch-to-batch variability in halogenated derivatives (e.g., 2,7-dibromo) requires strict stoichiometric control during Ullmann couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
